2-Phenylbicyclo[3.2.2]nona-2,6,8-triene, also known simply as bicyclo[3.2.2]nona-2,6,8-triene, is an organic compound with the molecular formula and a molecular weight of approximately 118.18 g/mol. This compound is classified under bicyclic compounds due to its unique structure that incorporates two fused cyclobutane rings. Its IUPAC Standard InChI is InChI=1S/C9H10/c1-2-8-4-6-9(3-1)7-5-8/h1-2,4-9H,3H2
and its CAS Registry Number is 16216-91-4 .
The synthesis of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene can be achieved through various methods:
The molecular structure of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene features a complex arrangement of carbon atoms forming a bicyclic framework:
The reactivity of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene can be characterized by several key reactions:
The mechanism of action for chemical transformations involving 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene typically involves:
The scientific uses of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene include:
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9